N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a benzodioxole-methyl group and a sulfanyl-linked imidazole moiety substituted with a 2-methoxyphenylmethyl group. The benzodioxole scaffold is known for enhancing metabolic stability and bioavailability in drug design, while the imidazole-thioether linkage may contribute to interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-17-5-3-2-4-16(17)12-24-9-8-22-21(24)29-13-20(25)23-11-15-6-7-18-19(10-15)28-14-27-18/h2-10H,11-14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTFRAFEXFDBKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 2-methoxybenzylamine, and 2-mercaptoacetic acid. The synthesis can be broken down into the following steps:
Formation of the Benzodioxole Intermediate: This involves the reaction of 1,3-benzodioxole with a suitable alkylating agent to introduce the benzyl group.
Imidazole Ring Formation: The imidazole ring is synthesized by reacting 2-methoxybenzylamine with a suitable aldehyde or ketone under acidic or basic conditions.
Thioether Formation: The sulfanylacetamide group is introduced by reacting the imidazole intermediate with 2-mercaptoacetic acid under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the sulfanyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or imidazole rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives, thiols.
Substitution: Halogenated benzodioxole, substituted imidazole derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxole and imidazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The target compound’s design combines a benzodioxole-methyl group, a thioacetamide bridge, and a substituted imidazole. Key comparisons with structurally related compounds include:
Key Observations:
- Benzodioxole vs. Benzimidazole: The benzodioxole group in the target compound may confer superior metabolic stability compared to benzimidazole derivatives like compound 28, which are prone to oxidative degradation .
- Thioether Linkage: The sulfanyl bridge in the target compound and W1 () is critical for bioactivity. W1’s dinitrophenyl group enhances antimicrobial potency but may increase toxicity, whereas the target’s 2-methoxyphenyl group could improve selectivity .
- Substituent Effects: Electron-withdrawing groups (e.g., dinitrophenyl in W1) enhance antimicrobial activity but reduce solubility.
Physicochemical and Pharmacokinetic Considerations
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 420.52 g/mol. The chemical structure features a benzodioxole moiety, an imidazole ring, and a sulfanyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O3S |
| Molecular Weight | 420.52 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 100.5 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole and imidazole rings have shown efficacy against various bacterial strains. The compound's structure suggests potential activity against Gram-positive and Gram-negative bacteria due to the presence of the imidazole moiety, which is known for its antimicrobial effects.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's imidazole ring may also facilitate enzyme inhibition. For example, imidazole derivatives are known to inhibit certain kinases and phosphatases involved in cancer signaling pathways. Further studies are needed to elucidate the specific enzymes targeted by this compound.
The biological activity of this compound may involve:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, leading to altered signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been shown to influence ROS levels in cells, contributing to their anticancer effects.
- Inhibition of Cell Proliferation : By affecting cell cycle regulators, the compound could hinder the proliferation of cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural motifs displayed minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antibacterial activity.
Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that compounds resembling this compound inhibited cell growth by over 70% at concentrations below 20 µM after 48 hours of treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
